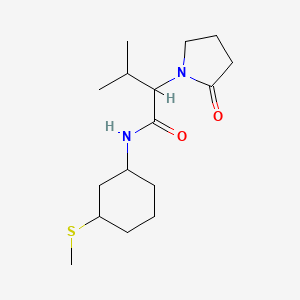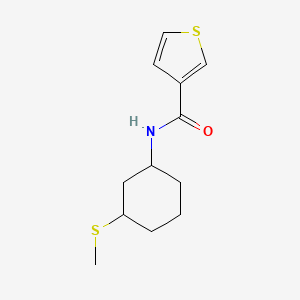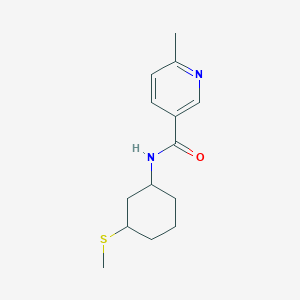
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain and inflammation. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide involves the blocking of this compound ion channel. This compound ion channel is a non-selective cation channel that is activated by various irritants and inflammatory mediators. The activation of this channel leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound blocks the activity of this channel by binding to a specific site on the channel protein, thereby preventing its activation by irritants and inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce the activity of this compound ion channel in various in vitro and in vivo models. This compound has been found to be effective in reducing pain and inflammation in various animal models of neuropathic pain, inflammatory pain, and asthma. It has also been shown to affect other physiological processes such as thermoregulation and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide in lab experiments has several advantages. It is a potent and selective antagonist of this compound ion channel, which allows for specific targeting of this channel in various experiments. This compound has been extensively studied and has been found to be effective in various in vitro and in vivo models. However, there are also some limitations to the use of this compound. It has been found to have some off-target effects, which may affect the interpretation of the results. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the use of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide in scientific research. One direction is to further study the role of this compound ion channel in various pathological conditions and to develop new therapies based on the blocking of this channel. Another direction is to develop new compounds that are more potent and selective than this compound. This will allow for more specific targeting of this compound ion channel and may lead to the development of new therapies with fewer off-target effects. Finally, there is a need to study the long-term effects of blocking this compound ion channel and to determine whether this approach is safe for human use.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide has been reported in various research papers. One of the methods involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyclohexylamine to obtain the final compound. Another method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylthiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The resulting product is then treated with cyclohexylamine to obtain the final compound.
Applications De Recherche Scientifique
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of this compound ion channel in pain and inflammation. It has been found to be a potent and selective antagonist of this compound ion channel and has been used to block the activity of this channel in various in vitro and in vivo models. This compound has been used to study the involvement of this compound ion channel in various pathological conditions such as neuropathic pain, inflammatory pain, and asthma. It has also been used to study the effects of this compound ion channel on other physiological processes such as thermoregulation and cardiovascular function.
Propriétés
IUPAC Name |
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-7-11(9-15-10)14(17)16-12-4-3-5-13(8-12)18-2/h6-7,9,12-13H,3-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMKOXGWCJNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
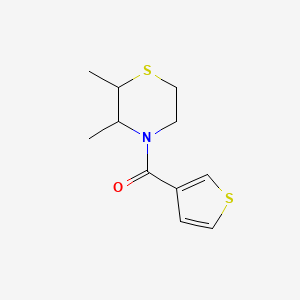
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)
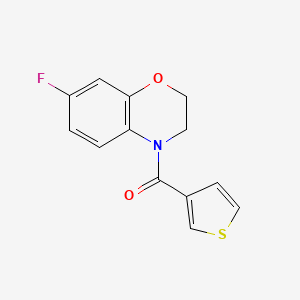
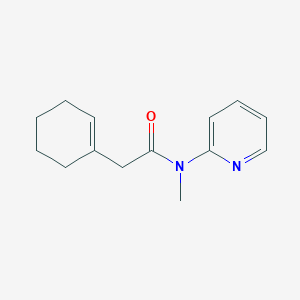
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)




